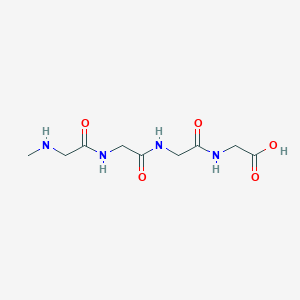

N-Methylglycylglycylglycylglycine

説明

N-Methylglycylglycylglycylglycine is a synthetic tetrapeptide derivative composed of four glycine residues, with an N-terminal methyl group. This modification distinguishes it from simpler glycine oligomers like diglycine (Gly-Gly) or triglycine (Gly-Gly-Gly), as well as acylated derivatives. The methyl group may influence its solubility, stability, and interaction with biological systems, making it relevant in peptide chemistry and pharmaceutical research .

特性

CAS番号 |

91307-66-3 |

|---|---|

分子式 |

C9H16N4O5 |

分子量 |

260.25 g/mol |

IUPAC名 |

2-[[2-[[2-[[2-(methylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C9H16N4O5/c1-10-2-6(14)11-3-7(15)12-4-8(16)13-5-9(17)18/h10H,2-5H2,1H3,(H,11,14)(H,12,15)(H,13,16)(H,17,18) |

InChIキー |

JYYQHNFCOMQZDS-UHFFFAOYSA-N |

正規SMILES |

CNCC(=O)NCC(=O)NCC(=O)NCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylglycylglycylglycylglycine can be achieved through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds between glycine residues. The N-methylation of the terminal glycine can be accomplished using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of N-Methylglycylglycylglycylglycine may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing peptides with high purity and yield.

化学反応の分析

Types of Reactions

N-Methylglycylglycylglycylglycine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the N-methyl group or the peptide backbone.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Methyl iodide, sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines or alcohols.

科学的研究の応用

N-Methylglycylglycylglycylglycine has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.

Industry: Utilized in the development of novel materials and as a building block for more complex peptides.

作用機序

The mechanism of action of N-Methylglycylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The N-methyl group may enhance the compound’s binding affinity and specificity for these targets. The peptide backbone allows for interactions with various biological molecules, potentially modulating their activity and function.

類似化合物との比較

Pentaglycine (Gly₅)

- Structure : Five glycine residues in sequence (H-Gly-Gly-Gly-Gly-Gly-OH).

- Molecular Weight : ~373.3 g/mol (calculated).

- Applications : Used as a model for studying peptide folding and aggregation. Lacks functional side chains, making it highly flexible .

- Comparison : N-Methylglycylglycylglycyglycine’s shorter chain length (tetramer vs. pentamer) and N-methylation likely reduce conformational flexibility and enhance proteolytic stability compared to Pentaglycine .

Hexaglycine (Gly₆)

- Structure : Six glycine residues (H-Gly-Gly-Gly-Gly-Gly-Gly-OH).

- Molecular Weight : ~432.4 g/mol.

- Thermal Data : Reported melting point >250°C, indicative of high thermal stability due to hydrogen bonding .

Acylated Glycine Derivatives

N-Acetylglycylglycine

- Structure : Acetylated diglycine (Ac-Gly-Gly-OH).

- Molecular Formula : C₆H₁₀N₂O₄.

- Solubility : Highly water-soluble (≥50 mg/mL) due to polar acetyl and peptide bonds.

- Applications : Used in biochemical assays as a substrate for peptidases .

- Comparison : N-Methylglycylglycylglycylglycine’s longer peptide chain and methyl group may reduce solubility but increase resistance to enzymatic degradation .

Phenylpropionylglycine

- Structure: Glycine conjugated to phenylpropionic acid (C₁₁H₁₃NO₃).

- Molecular Weight : 207.2 g/mol.

- Biological Relevance : A urinary biomarker in metabolic disorders. The aromatic group enables hydrophobic interactions absent in the target compound .

Methylated Peptides

Methyl N-[(Benzyloxy)carbonyl]glycylglycinate

- Structure : Z-protected diglycine methyl ester (C₁₃H₁₆N₂O₅).

- Molecular Weight : 280.28 g/mol.

- Function : Intermediate in solid-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amine during reactions .

- Comparison : Unlike this compound, N-Methylglycylglycylglycylglycine lacks ester and protecting groups, simplifying its synthesis but limiting its utility in multi-step syntheses .

Key Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Feature |

|---|---|---|---|---|---|

| N-Methylglycylglycylglycylglycine* | C₁₃H₂₂N₄O₅ | 320.3 | Moderate | Moderate (est.) | N-methylation enhances stability |

| Pentaglycine | C₁₀H₁₇N₅O₆ | 373.3 | High | High | High flexibility |

| N-Acetylglycylglycine | C₆H₁₀N₂O₄ | 174.1 | Very high | Moderate | Peptidase substrate |

| Phenylpropionylglycine | C₁₁H₁₃NO₃ | 207.2 | Low | High | Hydrophobic interactions |

*Inferred data based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。